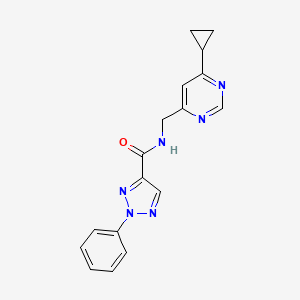
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. It belongs to the class of compounds known as triazoles, which have been extensively studied as potential drug candidates due to their diverse pharmacological properties.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Targeting Kinases and Enzymes: The compound’s unique structure suggests potential as a kinase or enzyme inhibitor. Researchers can explore its interactions with specific proteins involved in cellular signaling pathways. By modulating these targets, it may lead to novel drug candidates for diseases like cancer, inflammation, or neurodegenerative disorders .
Antifungal Agents
Triazole Moiety for Antifungal Activity: The triazole ring in this compound is a well-known pharmacophore for antifungal agents. Researchers can investigate its efficacy against fungal pathogens by inhibiting essential enzymes involved in cell wall synthesis or ergosterol biosynthesis. This application could contribute to combating fungal infections .
Materials Science
Triazole-Based Polymers: The compound’s triazole core can serve as a building block for designing functional polymers. Researchers can explore its incorporation into polymer matrices for applications such as drug delivery, coatings, or sensors. The cyclopropyl group may impart unique properties to these materials .
Organic Synthesis
Click Chemistry: The triazole moiety is a key player in click chemistry reactions. Researchers can utilize this compound in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to create complex molecules. Its stability and reactivity make it valuable for assembling diverse chemical structures .
Computational Chemistry
Molecular Docking Studies: Using computational tools, scientists can predict the binding affinity of this compound to specific protein targets. Molecular docking simulations can guide drug design efforts by identifying potential binding sites and interactions. Such studies aid in rational drug discovery .
Supramolecular Chemistry
Host-Guest Interactions: The phenyl and triazole groups offer opportunities for supramolecular chemistry. Researchers can explore their interactions with other molecules, creating host-guest complexes or self-assembled structures. These investigations contribute to understanding molecular recognition and designing functional materials .
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O/c24-17(16-10-21-23(22-16)14-4-2-1-3-5-14)18-9-13-8-15(12-6-7-12)20-11-19-13/h1-5,8,10-12H,6-7,9H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHCSOLKOWRMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

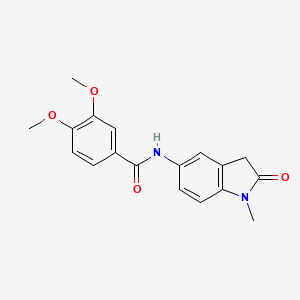
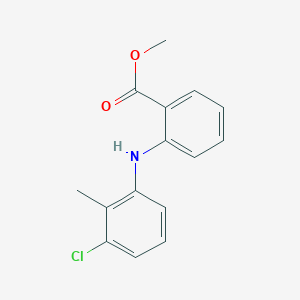

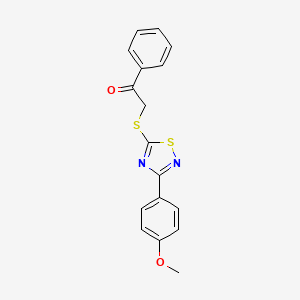
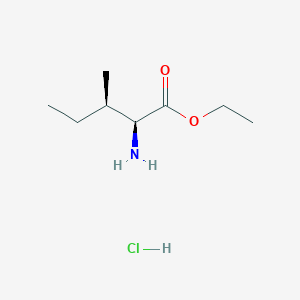
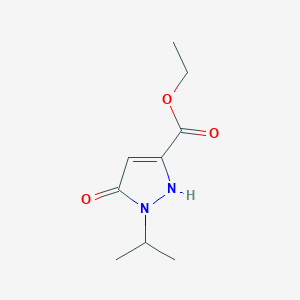
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)acetamide](/img/structure/B2768339.png)
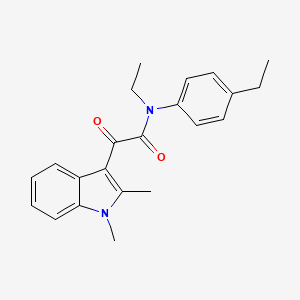
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)

![N-[[4-(3-Methylsulfanylazepane-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2768347.png)
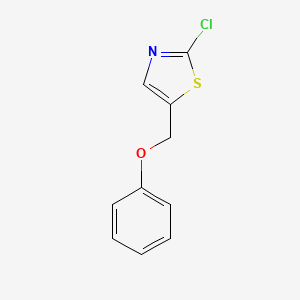
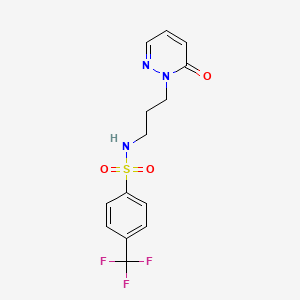
![2-Chloro-4-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2768350.png)